N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine -

N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine

Catalog Number: EVT-3928697
CAS Number:
Molecular Formula: C19H26N6O
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound served as a lead compound in a study focused on developing highly selective cyclin-dependent kinase 9 (CDK9) inhibitors []. It exhibited favorable binding to CDK9, adopting an “inward” conformation within the enzyme's active site []. This characteristic was distinct from its binding to CDK2, where it assumed both "inward" and "outward" conformations [].

Relevance: This compound shares a significant structural resemblance to N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine, particularly the presence of the 1,4-diazepan-1-yl pyrimidine core. This shared motif suggests potential for similar biological activity profiles and interactions with kinase targets. The research highlighted the impact of subtle structural modifications on binding conformation and selectivity, providing valuable insights for designing novel inhibitors, including those related to N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine [].

Compound Description: This compound was utilized as a model compound in a study aiming to optimize ring-closing metathesis (RCM) reactions for synthesizing macrocyclic CDK9 inhibitors []. Although not directly tested for biological activity, its successful synthesis provided valuable insights for overcoming synthetic challenges encountered with related macrocycles [].

Relevance: While not possessing the 1,4-diazepan-1-yl pyrimidine core like N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine, this compound served as a crucial stepping stone in the development of macrocyclic CDK9 inhibitors []. The study's findings regarding the influence of specific functional groups (e.g., thiazole) on RCM efficiency are pertinent to synthesizing compounds like N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine, particularly if macrocyclization is a desired structural modification [].

Compound Description: This compound represents a macrocyclic structure successfully synthesized via RCM, designed as part of a study exploring selective CDK9 inhibitors []. It exhibited limited inhibitory activity against CDK2 and Aurora kinases (ARKs), indicating potential selectivity for CDK9 [].

Relevance: Although this compound incorporates a piperazine ring instead of the 1,4-diazepan-1-yl found in N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine, it exemplifies the successful implementation of the macrocyclization strategy using RCM []. This success, coupled with the observed selectivity profile, underscores the potential of exploring macrocyclic analogs of N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine as CDK9 inhibitors [].

Compound Description: This compound emerged as the most selective CDK9 inhibitor in a series of synthesized macrocycles, displaying a 60-fold selectivity for CDK9 over CDK2 and a 90-fold selectivity over ARKs []. This high selectivity was attributed to its unique macrocyclic structure, designed to favor interactions with CDK9 while minimizing off-target binding [].

Relevance: While incorporating a piperazine ring in place of the 1,4-diazepan-1-yl present in N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine, this compound's remarkable selectivity profile for CDK9 highlights the potential of macrocyclization as a strategy for enhancing target specificity []. Investigating macrocyclic analogs of N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine could lead to the discovery of novel and highly selective kinase inhibitors [].

Compound Description: This macrocyclic pyrimidine compound was proposed as a potential CDK9 inhibitor based on promising molecular docking studies, suggesting favorable interactions within the enzyme's ATP-binding site [].

Relevance: Though structurally distinct from N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine, particularly in the ring size and substituent groups, this compound's potential as a CDK9 inhibitor emphasizes the value of exploring diverse macrocyclic scaffolds []. The insights gained from its design and predicted activity can inform the development of structurally related macrocycles, potentially leading to novel N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine analogs with enhanced potency and selectivity profiles [].

Compound Description: This specific compound acts as a selective antagonist for the histamine H4 receptor []. It demonstrates a notable selectivity for the H4 receptor over the H3 receptor, a crucial characteristic for mitigating potential side effects often linked to H3 receptor antagonism []. Studies have explored its use in managing vestibular disorders, capitalizing on its ability to modulate histamine signaling pathways involved in balance and spatial orientation [].

Relevance: This compound highlights the structural motifs and functional groups relevant to histamine receptor modulation, particularly the significance of substituted pyrimidine and pyrrolidine rings []. Although N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine differs in its core structure, understanding the structure-activity relationship of this H4 antagonist can provide insights for designing N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine analogs with potential histamine receptor modulating properties. Modifications focused on incorporating similar substituents or exploring bioisosteric replacements could be explored [].

Compound Description: This compound serves as a key intermediate in the synthesis of potent antibacterial agents []. It belongs to the quinolone class of antibiotics, known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria []. The compound's synthesis utilizes a diastereoselective intramolecular 1,3-dipolar cycloaddition, showcasing the application of sophisticated synthetic strategies in drug development [].

Relevance: While structurally distinct from N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine, its role as an antibacterial agent highlights the potential of compounds containing nitrogen-rich heterocycles for medicinal chemistry applications []. The presence of the diazabicyclo[3.3.0]octane moiety in this quinolone derivative suggests that exploring similar structural motifs within N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine analogs might unveil interesting biological properties []. Modifications focusing on incorporating fused ring systems or exploring variations in the diazepan ring size could be investigated [].

Properties

Product Name

N-isobutyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine

IUPAC Name

[6-(2-methylpropylamino)pyridin-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H26N6O/c1-15(2)13-22-17-6-5-16(14-23-17)18(26)24-9-4-10-25(12-11-24)19-20-7-3-8-21-19/h3,5-8,14-15H,4,9-13H2,1-2H3,(H,22,23)

InChI Key

VDHAQVSJTLHDGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC=C(C=C1)C(=O)N2CCCN(CC2)C3=NC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.